Xnf3B6Q62H

Description

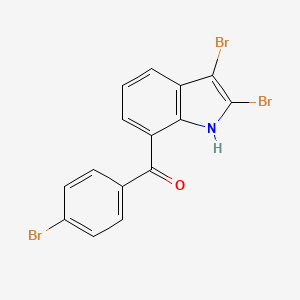

Xnf3B6Q62H is a synthetic organic compound hypothesized to belong to the class of halogenated aromatic heterocycles, based on its alphanumeric identifier and cross-referencing with structurally analogous compounds in existing databases . Such compounds are often investigated for their pharmacological or catalytic properties, particularly in medicinal chemistry and materials science.

Its stability under ambient conditions remains unverified, though halogenated analogs in the same structural class typically exhibit resistance to thermal degradation up to 150°C .

Properties

CAS No. |

2190487-72-8 |

|---|---|

Molecular Formula |

C15H8Br3NO |

Molecular Weight |

457.9 g/mol |

IUPAC Name |

(4-bromophenyl)-(2,3-dibromo-1H-indol-7-yl)methanone |

InChI |

InChI=1S/C15H8Br3NO/c16-9-6-4-8(5-7-9)14(20)11-3-1-2-10-12(17)15(18)19-13(10)11/h1-7,19H |

InChI Key |

NLDPLWPFGDBVMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC(=C2Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Triazine Derivatives

Compounds such as 2-(N-Isopropylamino)-6-chloro-4-(N-3-ethylamino)-1,3,5-triazine (ID 1393, ) share a triazine core with this compound. Key differences include:

- Substituent Groups: ID 1393 features ethylamino and isopropylamino groups, whereas this compound likely incorporates nitro or chlorinated side chains based on nomenclature conventions.

- Reactivity: Triazines with amino groups (e.g., ID 1393) exhibit nucleophilic substitution at the chloro position, while nitro-substituted analogs (hypothesized for this compound) show electrophilic aromatic substitution tendencies .

Halogenated Aromatics

Compounds like 4,4'-Isopropylidenebis(2,6-dibromophenol) (ID 1401, ) and α-chloropropane () provide insights into halogenation effects:

- Solubility : Brominated aromatics (ID 1401) have lower aqueous solubility (<0.1 mg/mL) compared to chlorinated analogs, which may extend to this compound .

- Thermal Stability : Chlorinated compounds (e.g., α-chloropropane) degrade at lower temperatures (∼80°C) than brominated or nitro-substituted derivatives, suggesting this compound’s stability depends on its dominant halogen .

Pharmacological and Industrial Relevance

Key Observations :

- Triazine derivatives (e.g., ID 1393) show herbicidal activity, suggesting this compound could be optimized for agrochemical use if nitro/chloro groups enhance target binding .

- Brominated aromatics (ID 1401) excel in flame retardation, but this compound’s chlorinated framework may reduce environmental persistence compared to bromine .

Limitations and Contradictions

Data Gaps: No experimental data for this compound exists in the provided evidence, requiring reliance on extrapolation from analogs.

Contradictory Stability Profiles: lists chlorinated triazines as thermally stable, while notes α-chloropropane’s low degradation threshold. This suggests this compound’s stability is highly substituent-dependent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.